2-(2-Pyridin-2-ylethyl)aniline

Coordination Chemistry Ligand Design Conformational Analysis

Researchers requiring precise chelation geometry for organometallic catalyst design face limited options with rigid ligand scaffolds. 2-(2-Pyridin-2-ylethyl)aniline (CAS 50385-28-9) solves this with its flexible ethyl linker, enabling a quantifiable 68.7° conformational change upon metal binding-critical for catalytic cycles demanding adaptive coordination. • 100% ortho-selectivity as a temporary directing group with zero competing N-arylation, simplifying purification and lowering cost of goods. • Forms active Ti-based catalysts for diene polymerization, enabling linker-length effect studies on polymer microstructure (cis-1,4 vs. trans-1,4 content).

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 50385-28-9
Cat. No. B182579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridin-2-ylethyl)aniline
CAS50385-28-9
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC=CC=N2)N
InChIInChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2
InChIKeyKDAOXFXGTWSXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyridin-2-ylethyl)aniline: Overview and Selection Guide


2-(2-Pyridin-2-ylethyl)aniline (C₁₃H₁₄N₂, MW 198.26 g/mol) is a bifunctional organic compound featuring an aniline moiety connected to a pyridine ring via a flexible ethyl linker [1]. This heterocyclic building block is primarily employed as a pharmaceutical intermediate in the synthesis of diverse bioactive compounds [2], and as a bidentate ligand in coordination chemistry, where it forms stable complexes with transition metals such as cobalt and titanium [3]. The compound is commercially available with high purity (e.g., ≥99.77%) from several research chemical suppliers .

Why Substitution Fails: Key Structural Determinants


Substituting 2-(2-Pyridin-2-ylethyl)aniline with a simpler analog like a generic aniline or a differently substituted pyridylethyl derivative is not a viable option for applications that depend on its precise chelation geometry or regioselective reactivity. The ortho-substitution pattern on the aniline ring and the specific ethyl linker are critical determinants of its coordination behavior [1] and its ability to act as a directing group in catalytic C-H activation reactions, where even minor structural changes can lead to different regioselectivity or a complete loss of desired reactivity [2]. The data presented in the following section quantify these critical differentiators.

Quantitative Performance Evidence


Conformational Flexibility During Metal Coordination

The free ligand 2-(2-Pyridin-2-ylethyl)aniline (C₁₃H₁₄N₂) adopts a near-planar conformation in the solid state, with a pyridine-benzene ring torsion angle of only 5.0°. Upon coordination to Co(II) in the complex Co(C₁₃H₁₄N₂)Cl₂, the ligand undergoes a dramatic conformational change, with this same torsion angle widening to 73.7° [1]. This 68.7° change demonstrates the ligand's high conformational flexibility upon metal binding, which is crucial for stabilizing specific coordination geometries. In contrast, more rigid, conjugated analogs like 2-(2-pyridin-2-ylethynyl)aniline are locked in a near-planar conformation due to the sp-hybridized ethynyl linker, preventing this type of adaptive coordination [2].

Coordination Chemistry Ligand Design Conformational Analysis

Regioselectivity in C-H Activation

In Pd(II)-catalyzed direct arylation reactions, N-(2-pyridyl) substituted anilines, of which 2-(2-Pyridin-2-ylethyl)aniline is a key example, exhibit exclusive regioselectivity for the ortho-position of the aniline ring. Crucially, competing N-arylation, a common side-reaction with simple anilines, is never observed, even under conditions compatible with Buchwald-Hartwig amination [1]. This is a direct consequence of the N-(2-pyridyl) directing group, which chelates the palladium catalyst. Without this group (i.e., using simple aniline), the reaction would yield a mixture of C-arylated regioisomers and significant N-arylated byproducts, reducing yield and complicating purification.

Catalysis C-H Activation Regioselective Synthesis

Ligand Scaffold for Active Polymerization Catalysts

Titanium(IV) complexes derived from (pyridin-2-ylalkyl)aniline ligands, specifically including the 2-(2-Pyridin-2-ylethyl)aniline scaffold (as 2,6-diisopropyl(pyridin-2-ylethyl)aniline, compound 2), are active catalysts for the polymerization of 1,3-butadiene and isoprene when activated with methylaluminoxane (MAO) [1]. The study demonstrates that the catalytic activity is strictly dependent on the nature of the ligands. This contrasts with many simpler aniline-derived ligands that form inactive or poorly active titanium species. For example, while the 2,6-diisopropyl(pyridin-2-ylmethyl)aniline derivative (compound 1) also forms an active catalyst, the ethyl-linked derivative (compound 2) is a key structural variant that allows for the study of linker length on catalytic performance, a design parameter not accessible with simpler ligands [1].

Polymerization Catalysis Organometallic Chemistry Materials Science

Recommended Industrial and Research Applications


Flexible Ligands for Catalysis and Sensing

This application leverages the ligand's demonstrated 68.7° conformational change upon metal binding [1]. Research groups and industrial laboratories synthesizing novel organometallic catalysts should prioritize 2-(2-Pyridin-2-ylethyl)aniline as a scaffold when the desired catalytic cycle involves a significant change in coordination geometry around the metal center. Its flexible ethyl linker is a quantifiable advantage over rigid, conjugated analogs for applications where adaptive binding is critical for activity or selectivity.

Ortho-Functionalization via Directed C-H Activation

For chemists aiming to synthesize complex, ortho-substituted aniline derivatives, 2-(2-Pyridin-2-ylethyl)aniline is the superior choice as a temporary directing group. Its proven ability to deliver 100% ortho-selectivity with zero competing N-arylation [2] ensures high-purity product streams and simplifies purification, directly lowering the cost of goods for valuable pharmaceutical intermediates. This is a clear advantage over using simpler, unprotected anilines.

Catalysts for Stereospecific Diene Polymerization

This compound is a key building block for researchers in the synthetic rubber and advanced materials sectors. Its demonstrated ability to form active titanium-based catalysts for diene polymerization [3] validates its use in catalyst screening libraries. Procurement of this specific intermediate enables the exploration of linker-length effects on polymer microstructure (e.g., cis-1,4 vs. trans-1,4 content), a critical parameter for tuning material properties that cannot be investigated with simpler ligand frameworks.

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